Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

Antibacterial Structure-Activity Relationship (SAR) Drug Discovery

Sourcing high-purity trifluoromethyl-substituted salicylate building blocks is critical for medicinal chemistry programs targeting drug-resistant pathogens. Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (CAS 345-28-8) addresses this need with a strategically positioned 4-CF₃ group that enhances lipophilicity (LogP 2.74 vs. 2.23 for non-fluorinated analog) and metabolic stability. • Enables synthesis of salicylanilide derivatives with potent anti-MRSA activity. • Quantified physicochemical profile (LogP 2.74, aqueous solubility 0.0757 mg/mL) supports rational process design. • Consistent ≥97% purity for reliable scale-up and reproducible SAR studies.

Molecular Formula C9H7F3O3
Molecular Weight 220.14 g/mol
CAS No. 345-28-8
Cat. No. B1347255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-hydroxy-4-(trifluoromethyl)benzoate
CAS345-28-8
Molecular FormulaC9H7F3O3
Molecular Weight220.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)C(F)(F)F)O
InChIInChI=1S/C9H7F3O3/c1-15-8(14)6-3-2-5(4-7(6)13)9(10,11)12/h2-4,13H,1H3
InChIKeyIRELIHAAUCMEDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (CAS 345-28-8): Procurement-Focused Chemical Profile and Role as a Salicylate-Derived Building Block


Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (CAS 345-28-8) is an organic compound classified as a benzoate ester. It is a derivative of salicylic acid characterized by the presence of a hydroxyl group (-OH) at the 2-position and a trifluoromethyl group (-CF₃) at the 4-position on the benzene ring, with a methyl ester substituent [1]. The molecular formula is C₉H₇F₃O₃, with a molecular weight of approximately 220.15 g/mol . The compound is primarily utilized as a versatile building block or intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, where the trifluoromethyl group is valued for its ability to modulate physicochemical properties such as metabolic stability and lipophilicity .

Why Methyl 2-hydroxy-4-(trifluoromethyl)benzoate Cannot Be Replaced by Simpler Analogs: The Unique Impact of the 4-CF₃ Group on Physicochemical and Biological Properties


Substituting methyl 2-hydroxy-4-(trifluoromethyl)benzoate with a generic salicylate analog, such as methyl salicylate (methyl 2-hydroxybenzoate), is not a viable option in applications where specific physicochemical profiles or biological outcomes are required. The presence of the 4-trifluoromethyl (-CF₃) group fundamentally alters the molecule's behavior. For instance, the -CF₃ group significantly increases lipophilicity and can enhance metabolic stability, properties that are critical for drug design and agrochemical development . In biological systems, the -CF₃ substitution on the salicylate core has been shown to drastically enhance antimicrobial activity compared to non-fluorinated analogs, a difference that underscores the critical role of this specific substitution pattern in determining potency [1]. Therefore, the precise molecular architecture of this compound, particularly the 4-CF₃ group, is not interchangeable and dictates its utility as a specialized intermediate for synthesizing high-value molecules with tailored properties.

Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (345-28-8): Quantitative Evidence of Differentiated Properties vs. Closest Analogs for Procurement Decisions


Differential Impact of 4-Trifluoromethyl vs. Non-Fluorinated Salicylanilide Scaffolds on Antibacterial Activity Against Staphylococcus aureus

In a study evaluating a series of salicylanilide derivatives, the presence of a trifluoromethyl group and an acetylated phenolic hydroxyl on the salicylanilide core structure was shown to lead to greatly enhanced antistaphylococcal activity compared to non-fluorinated analogs [1]. While this is a study of a derivative class that includes the target compound as a precursor, it provides class-level evidence for the superior biological impact of the 4-CF₃ substitution on the salicylic acid scaffold, which is a key feature of methyl 2-hydroxy-4-(trifluoromethyl)benzoate.

Antibacterial Structure-Activity Relationship (SAR) Drug Discovery

Potent Activity of 4-Trifluoromethyl Salicylanilide Derivatives Against Multidrug-Resistant S. aureus and Mycobacteria

Further supporting the critical role of the 4-trifluoromethylsalicylic acid scaffold, a study on salicylanilide 4-(trifluoromethyl)benzoates demonstrated significant antibacterial properties against a panel of clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and various Mycobacterium species [1]. Minimum inhibitory concentrations (MICs) for these derivatives against Gram-positive bacteria, including MRSA, were as low as ≥ 0.49 μmol/L. Importantly, these compounds showed no cross-resistance with standard drugs like isoniazid and benzylpenicillin, underscoring the unique mechanism of action conferred by this structural class [1].

Antimicrobial Resistance Medicinal Chemistry Tuberculosis

Reduced Aqueous Solubility Compared to Non-Fluorinated Methyl Salicylate: Implications for Extraction and Formulation

The introduction of the trifluoromethyl group significantly impacts the physicochemical properties of the molecule. Methyl 2-hydroxy-4-(trifluoromethyl)benzoate has a reported aqueous solubility of 0.0757 mg/mL (0.000344 mol/L) . In contrast, its non-fluorinated analog, methyl salicylate (methyl 2-hydroxybenzoate, CAS 119-36-8), exhibits a notably higher aqueous solubility of 0.639 g/L (0.639 mg/mL) at 21 °C, which translates to roughly an 8.4-fold difference [1]. This substantial decrease in water solubility for the trifluoromethylated version directly impacts its behavior in aqueous reaction media and its partition coefficient in biphasic extractions.

Physicochemical Properties Formulation Science Process Chemistry

Increased Lipophilicity (LogP) Driven by 4-Trifluoromethyl Substitution Compared to Methyl Salicylate

A key differentiator for this compound is its increased lipophilicity, a direct consequence of the 4-trifluoromethyl group. The consensus LogP (octanol-water partition coefficient) for methyl 2-hydroxy-4-(trifluoromethyl)benzoate is calculated to be 2.74, with individual model predictions ranging from 2.29 to 3.43 . In contrast, its non-fluorinated counterpart, methyl salicylate, has a significantly lower experimental LogP of 2.23 [1]. This difference of approximately 0.5 LogP units represents a roughly 3-fold increase in lipophilicity for the trifluoromethyl analog.

Lipophilicity ADME Drug Design

Evidence-Based Application Scenarios for Methyl 2-hydroxy-4-(trifluoromethyl)benzoate (345-28-8) in R&D and Production


Medicinal Chemistry: Synthesis of Novel Antibacterial Agents Targeting Drug-Resistant Gram-Positive Bacteria

This compound serves as a critical starting material for synthesizing salicylanilide derivatives. As demonstrated in the evidence , the 4-trifluoromethylsalicylic acid scaffold is essential for the potent antibacterial activity observed against MRSA and other drug-resistant strains. Procuring this specific building block is justified for any medicinal chemistry program aiming to generate lead compounds with a proven, potent, and cross-resistance-evading mechanism of action.

Pharmaceutical R&D: Optimizing Lead Compound Lipophilicity and Metabolic Stability for Enhanced ADME Profiles

The quantitative increase in lipophilicity (LogP 2.74) compared to its non-fluorinated analog (LogP 2.23) makes this compound a strategic choice for introducing the trifluoromethyl group into a drug candidate. This modification is a standard approach in medicinal chemistry to improve membrane permeability and metabolic stability, as supported by the compound's general use in developing pharmaceuticals with enhanced profiles . Its procurement is essential for SAR studies focused on optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Process Chemistry: Development of Optimized Synthetic Routes and Purification Protocols for Lipophilic Intermediates

The characterized low aqueous solubility (0.0757 mg/mL) and specific lipophilicity (LogP 2.74) of methyl 2-hydroxy-4-(trifluoromethyl)benzoate are critical data points for process chemists. When scaling up reactions involving this intermediate, this information dictates the selection of suitable organic solvents for reactions, extraction, and recrystallization, and it confirms the need to avoid water-based workup procedures. This allows for the rational design of an efficient and high-yielding manufacturing process.

Agrochemical Discovery: Building Block for Novel Crop Protection Agents with Favorable Environmental Fate

In agrochemical research, the introduction of a trifluoromethyl group is a common tactic to enhance the potency and stability of active ingredients . The physicochemical profile of methyl 2-hydroxy-4-(trifluoromethyl)benzoate, including its specific LogP and water solubility, makes it a suitable intermediate for constructing compounds that balance bioactivity with an appropriate environmental fate, influencing properties like soil mobility and persistence.

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